molecular formula C12H12F3NO2 B8266424 (R)-4-Benzyl-5-(trifluoromethyl)morpholin-3-one

(R)-4-Benzyl-5-(trifluoromethyl)morpholin-3-one

Cat. No.: B8266424
M. Wt: 259.22 g/mol
InChI Key: BIUBBDGHJYNPBT-SNVBAGLBSA-N
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Description

®-4-Benzyl-5-(trifluoromethyl)morpholin-3-one is a compound that belongs to the class of morpholine derivatives. Morpholine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and materials science. The presence of a trifluoromethyl group in the compound significantly enhances its biochemical properties, making it a valuable target for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Benzyl-5-(trifluoromethyl)morpholin-3-one typically involves the use of 1,2-amino alcohols, aziridines, or epoxides as starting materials. A common synthetic route includes a sequence of coupling, cyclization, and reduction reactions. For example, amino alcohols can be coupled with α-haloacid chlorides, followed by cyclization and reduction to yield the desired morpholine derivative .

Industrial Production Methods

Industrial production methods for morpholine derivatives often involve the use of transition metal catalysis to achieve high yields and selectivity. Recent advances have focused on eco-friendly and cost-effective processes, such as the use of solid-phase synthesis and intramolecular Mitsunobu reactions .

Chemical Reactions Analysis

Types of Reactions

®-4-Benzyl-5-(trifluoromethyl)morpholin-3-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different morpholine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The reaction conditions often involve mild temperatures and pressures to ensure high selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of functionalized morpholine derivatives .

Scientific Research Applications

Chemistry

In chemistry, ®-4-Benzyl-5-(trifluoromethyl)morpholin-3-one is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is used to study enzyme inhibition and receptor binding. Its ability to interact with biological targets makes it a valuable tool for drug discovery and development .

Medicine

In medicine, ®-4-Benzyl-5-(trifluoromethyl)morpholin-3-one is investigated for its potential therapeutic applications. It has shown promise as a scaffold for the development of new drugs targeting neurological disorders and other diseases .

Industry

In the industrial sector, this compound is used in the development of agrochemicals and materials with enhanced properties. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of ®-4-Benzyl-5-(trifluoromethyl)morpholin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The compound’s effects are mediated through its ability to inhibit or activate specific enzymes, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

    4-Benzylmorpholine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    5-(Trifluoromethyl)morpholin-3-one: Similar structure but without the benzyl group, affecting its reactivity and applications.

Uniqueness

®-4-Benzyl-5-(trifluoromethyl)morpholin-3-one is unique due to the presence of both benzyl and trifluoromethyl groups. This combination enhances its chemical stability, reactivity, and biological activity, making it a valuable compound for various scientific research applications .

Properties

IUPAC Name

(5R)-4-benzyl-5-(trifluoromethyl)morpholin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO2/c13-12(14,15)10-7-18-8-11(17)16(10)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIUBBDGHJYNPBT-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N(C(=O)CO1)CC2=CC=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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